Cas no 2310040-66-3 (4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide)

4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide
- 2310040-66-3
- 4-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide
- AKOS040704884
- 4-ethyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
- 4-ethyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
- F6571-2915
-
- Inchi: 1S/C15H25N3O5S/c1-2-17-5-6-18(13(21)12(17)20)14(22)16-11-15(23-8-7-19)3-9-24-10-4-15/h19H,2-11H2,1H3,(H,16,22)
- InChI Key: BASVOPMPHGQOJL-UHFFFAOYSA-N
- SMILES: S1CCC(CNC(N2C(C(N(CC)CC2)=O)=O)=O)(CC1)OCCO
Computed Properties
- Exact Mass: 359.15149208g/mol
- Monoisotopic Mass: 359.15149208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 125Ų
- XLogP3: 0.1
4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-2915-4mg |
4-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide |
2310040-66-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6571-2915-5mg |
4-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide |
2310040-66-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6571-2915-1mg |
4-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide |
2310040-66-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6571-2915-50mg |
4-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide |
2310040-66-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6571-2915-20μmol |
4-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide |
2310040-66-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6571-2915-25mg |
4-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide |
2310040-66-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6571-2915-100mg |
4-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide |
2310040-66-3 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6571-2915-5μmol |
4-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide |
2310040-66-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6571-2915-20mg |
4-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide |
2310040-66-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6571-2915-3mg |
4-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide |
2310040-66-3 | 3mg |
$63.0 | 2023-09-08 |
4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide Related Literature
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on 4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide
Introduction to 4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide (CAS No. 2310040-66-3) and Its Emerging Applications in Chemical Biology
The compound 4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide, identified by its CAS number 2310040-66-3, represents a novel molecular entity with significant potential in the field of chemical biology and pharmaceutical research. This heterocyclic compound features a complex structural framework that combines a piperazine core with functionalized thiazole and hydroxyl groups, making it a promising candidate for further exploration in drug discovery and molecular interactions.
Structurally, the molecule is characterized by a dioxopiperazine backbone, which is known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and form stable complexes with biological targets. The presence of an ethyl substituent at the nitrogen position enhances lipophilicity, while the thian-4-ylmethyl group introduces a sulfur-rich moiety that can interact with metal ions or cysteine residues in proteins. The 2-hydroxyethoxy side chain adds another layer of functionality, enabling hydrophilic interactions and potential modifications for prodrug development.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies suggest that 4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide may exhibit inhibitory effects on certain enzyme targets implicated in inflammatory pathways. This aligns with growing interest in developing small-molecule modulators that can regulate these pathways without systemic side effects.
In vitro experiments have begun to uncover the compound's interaction profile. Initial assays indicate potential binding affinity to proteins involved in cell signaling, particularly those associated with neurodegenerative diseases. The unique combination of functional groups may disrupt aberrant signaling cascades by competing with endogenous substrates or modulating enzyme conformation. Such findings are particularly relevant given the rising prevalence of neurodegenerative conditions worldwide.
The synthetic route to 4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide (CAS No. 2310040-66-3) has been optimized for scalability and purity, ensuring that researchers can reliably access sufficient quantities for mechanistic studies. Advances in green chemistry principles have been incorporated into the synthesis, minimizing waste and hazardous byproducts while maintaining high yields. This approach underscores the growing emphasis on sustainable practices in pharmaceutical development.
Comparative studies with structurally similar compounds have provided insights into the relative potency and selectivity of this molecule. While preliminary data suggest promising activity, further optimization will be necessary to enhance its therapeutic index. Collaborative efforts between synthetic chemists and biochemists are now focused on refining the structure-function relationships to maximize its potential as a lead compound.
The role of dioxopiperazine derivatives in medicinal chemistry continues to expand, driven by their ability to mimic natural bioactive scaffolds while offering unique chemical properties. The specific configuration of 4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide positions it as a valuable tool for investigating novel therapeutic strategies. As research progresses, this compound may pave the way for new treatments targeting complex diseases that remain challenging to address with existing therapies.
Future directions for this research include exploring analog synthesis to identify more potent derivatives and evaluating the compound's pharmacokinetic profile in animal models. Additionally, interdisciplinary approaches combining experimental biology with artificial intelligence-driven drug design could accelerate the discovery process. The integration of these technologies promises to bring new insights into how small molecules interact with biological systems.
In conclusion, 4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide (CAS No. 2310040-66-3) represents a compelling example of how structural innovation can yield biologically active molecules with therapeutic potential. Its unique architecture and functional diversity make it an exciting subject for further investigation, offering hope for advancements in treating a range of diseases.
2310040-66-3 (4-ethyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-2,3-dioxopiperazine-1-carboxamide) Related Products
- 25507-29-3(6-amino-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2229185-26-4(4-1-(4-fluorophenyl)ethyl-1,3-oxazolidin-2-one)
- 113248-80-9(2-fluoro-N-[(pyridin-3-yl)methyl]aniline)
- 2227735-22-8((1R)-1-(3-chloro-2,6-difluorophenyl)ethan-1-ol)
- 1805546-36-4(Methyl 4-bromomethyl-3-cyano-2-methoxybenzoate)
- 1227589-33-4(5-Fluoro-3-(4-fluorophenyl)pyridine-2-acetonitrile)
- 2171220-55-4((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid)
- 2320687-03-2(2-(2-fluorophenoxy)-N-methyl-N-(1-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}azetidin-3-yl)acetamide)
- 1260596-73-3((S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxy-phenyl)-acetic acid)
- 1783511-43-2(6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)-)




